

4-Chloro-3-nitrobenzenesulfonic acid molecular structure

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzenesulfonic acid

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An In-depth Technical Guide to the Molecular Structure and Utility of **4-Chloro-3-nitrobenzenesulfonic Acid**

Abstract

4-Chloro-3-nitrobenzenesulfonic acid (CAS No. 121-18-6) is a polysubstituted aromatic compound of significant industrial importance.^{[1][2][3]} Its molecular architecture, featuring a sulfonic acid group, a nitro group, and a chlorine atom strategically positioned on a benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and chemical reactivity. We will explore the mechanistic basis for its primary application as a crucial intermediate in the synthesis of azo dyes and pigments, and touch upon its broader utility as a versatile building block in organic synthesis, including potential pathways to pharmaceutical precursors. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a comprehensive understanding of this pivotal chemical intermediate.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of **4-Chloro-3-nitrobenzenesulfonic acid** are dictated by the interplay of its three functional groups attached to the aromatic core. Its formal IUPAC

name is **4-chloro-3-nitrobenzenesulfonic acid**.[\[1\]](#)

- Benzene Ring: The central scaffold is a stable aromatic benzene ring.
- Sulfonic Acid Group (-SO₃H): This is a strongly electron-withdrawing and acidic group. It confers high water solubility to the molecule, a critical property for its application in aqueous dyeing processes.[\[4\]](#)[\[5\]](#)
- Chlorine Atom (-Cl): Located at position 4 (para) relative to the sulfonic acid group, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution.
- Nitro Group (-NO₂): Positioned at position 3 (meta) to the sulfonic acid group, the nitro group is a very strong electron-withdrawing and deactivating group. Its presence significantly influences the electron density of the aromatic ring and serves as a key functional handle for subsequent chemical transformations.[\[6\]](#)

The specific arrangement of these substituents governs the molecule's reactivity, particularly in electrophilic substitution reactions and nucleophilic transformations.

Caption: 2D structure of **4-Chloro-3-nitrobenzenesulfonic acid**.

Physicochemical Data Summary

The key properties of **4-Chloro-3-nitrobenzenesulfonic acid** are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	4-chloro-3-nitrobenzenesulfonic acid	[1]
CAS Number	121-18-6	[1] [2] [3]
Molecular Formula	C ₆ H ₄ CINO ₅ S	[1] [2]
Molecular Weight	237.62 g/mol	[1] [2] [4]
Appearance	White flaky crystals	[2] [4] [7]
Solubility	Highly soluble in water	[2] [4] [7]
Melting Point	114-115 °C	[2]
SMILES	C1=CC(=C(C=C1S(=O)(=O)O)[O-])Cl	[1]
InChIKey	RPKWNNMFDAOACCX-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Insights

The most common industrial synthesis of **4-Chloro-3-nitrobenzenesulfonic acid** is achieved through the nitration of p-chlorobenzenesulfonic acid.[\[2\]](#)[\[4\]](#) This method can also be performed as a one-pot reaction starting from chlorobenzene.

Causality in Experimental Design

The synthesis involves a sequence of electrophilic aromatic substitution reactions. Initially, chlorobenzene is sulfonated to produce the intermediate, p-chlorobenzenesulfonic acid. The chloro and sulfonic acid groups are para to each other. In the subsequent nitration step, these existing substituents direct the incoming electrophile (the nitronium ion, NO₂⁺). The sulfonic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The directing influence of the chlorine atom to the positions ortho to it, combined with the meta-directing effect of the sulfonic acid group, results in the preferential placement of the nitro group at the position adjacent to the chlorine and meta to the sulfonic acid group.

Controlling the reaction temperature is critical. The initial sulfonation is often performed at an elevated temperature to ensure completion.[8] Conversely, the nitration step requires cooling (typically 15-20°C) to manage the exothermic nature of the reaction, prevent over-nitration (dinitration), and minimize the formation of unwanted isomers.[8]

Detailed Experimental Protocol: Synthesis from Chlorobenzene

The following protocol is adapted from established laboratory procedures for the preparation of **4-Chloro-3-nitrobenzenesulfonic acid**.[8]

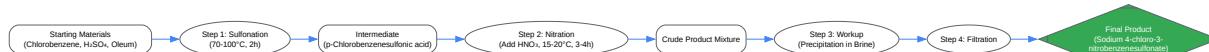
Materials:

- Chlorobenzene
- 100% Sulfuric acid (H_2SO_4)
- Oleum (20% SO_3)
- Fuming nitric acid (HNO_3 , sp. gr. 1.52)
- Saturated sodium chloride (brine) solution
- Ice

Procedure:

- Sulfonation: In a round-bottomed flask equipped with a mechanical stirrer and thermometer, combine 220g of 100% sulfuric acid and 125g of oleum.
- While stirring, slowly add 112.5g (1 mole) of chlorobenzene over approximately 30 minutes. The temperature will rise to 70-80°C.
- After the addition is complete, heat the mixture to boiling and continue stirring for about 2 hours, or until a test sample diluted with water shows no oily droplets of unreacted chlorobenzene. This ensures the formation of p-chlorobenzenesulfonic acid.
- Nitration: Cool the reaction mixture in an ice bath to below 20°C.

- Slowly add 65g of fuming nitric acid dropwise over 1.5-2 hours. Critically, maintain the internal temperature between 15°C and 20°C throughout the addition to control the reaction.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste.
- Isolation and Workup: Prepare a cooled mixture of 1 liter of saturated brine solution and 500 ml of water. Pour the reaction paste into this solution with stirring.
- The product precipitates as its sodium salt (sodium 4-chloro-3-nitrobenzenesulfonate).
- Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold brine solution.
- To obtain the free acid, the sodium salt can be redissolved in hot water and acidified, followed by recrystallization.



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Caption: Experimental workflow for the synthesis of **4-Chloro-3-nitrobenzenesulfonic acid**.

Chemical Reactivity and Applications

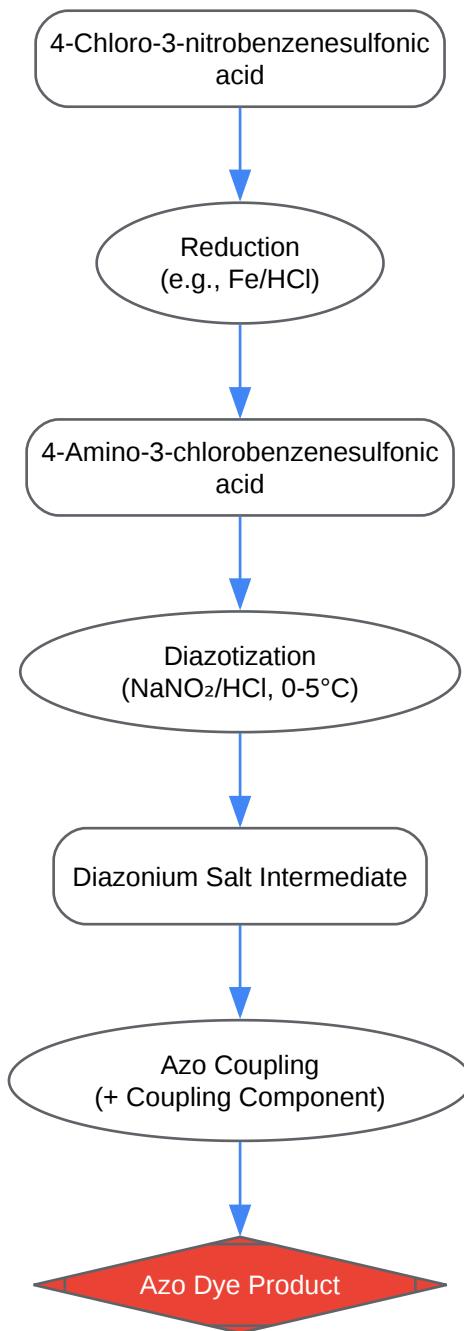
The utility of **4-Chloro-3-nitrobenzenesulfonic acid** stems from its versatile chemical reactivity, which allows it to serve as a foundational building block in multi-step syntheses.^[6]

Key Transformations for Dye Synthesis

The primary industrial application is in the manufacturing of azo dyes.^[6] This process leverages the nitro group as a precursor to an amino group, which can then be converted into a highly reactive diazonium salt.

- Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation. This reaction yields 4-amino-3-chlorobenzenesulfonic acid.
- Diazotization: The resulting aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.^[4] This intermediate is highly electrophilic.
- Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine). This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is a chromophore responsible for the intense color of azo dyes.^[4]

The sulfonic acid group remains on the molecule throughout this sequence, ensuring the final dye product retains water solubility, which is essential for textile dyeing applications.^[5]



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Sources

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